molecular formula C8H12N4O4S B3128106 N,1-dimethyl-6-(methylsulfanyl)-3,5-dinitro-1,4-dihydro-2-pyridinamine CAS No. 338777-80-3

N,1-dimethyl-6-(methylsulfanyl)-3,5-dinitro-1,4-dihydro-2-pyridinamine

Cat. No. B3128106
CAS RN: 338777-80-3
M. Wt: 260.27 g/mol
InChI Key: IGTZDSRJVAYDML-UHFFFAOYSA-N
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Description

N,1-dimethyl-6-(methylsulfanyl)-3,5-dinitro-1,4-dihydro-2-pyridinamine (NMDMSDNDHP) is a novel compound that has been recently discovered and studied for its potential biological and medicinal applications. It is a small molecule that is composed of a nitrogen and sulfur containing heterocyclic ring, two nitro groups, and a methyl group. NMDMSDNDHP has been shown to have a wide range of biological activities, including anti-inflammatory, anti-fungal, and anti-cancer properties.

Scientific Research Applications

Synthesis in Organic Chemistry

N,1-dimethyl-6-(methylsulfanyl)-3,5-dinitro-1,4-dihydro-2-pyridinamine is involved in various synthesis processes in organic chemistry. For instance, it's used in the multicomponent synthesis of pyridine-pyrimidines and their bis-derivatives, facilitated by triazine diphosphonium hydrogen sulfate ionic liquid on functionalized nanosilica. This method is noted for its efficiency, reusability of the catalyst, and the high yields of the products (Rahmani et al., 2018). Additionally, this compound is utilized in the synthesis of heavily substituted 2-aminopyridines by displacing a methylsulfanyl group, offering a route to elaborate a variety of polar 6-substituents (Teague, 2008).

Catalytic and Biological Activity

The molecule is noted for its role in catalysis and biological activity. For example, it serves as a ligand in gold(I) complexes, indicating its potential in catalytic activities like 1,6-enyne cycloisomerization, which is an essential reaction in the synthesis of various organic compounds (Freytag et al., 2006). Furthermore, iron(II) complexes of 4-sulfanyl-2,6-dipyrazolylpyridine ligands, which could potentially include molecules like N,1-dimethyl-6-(methylsulfanyl)-3,5-dinitro-1,4-dihydro-2-pyridinamine, showcase an interplay between spin-crossover and crystallographic phase changes, indicating their significance in material science and potential applications in molecular switches or sensors (Cook et al., 2015).

Chemical Structure and Properties Analysis

The structural analysis and property evaluation of molecules like N,1-dimethyl-6-(methylsulfanyl)-3,5-dinitro-1,4-dihydro-2-pyridinamine are crucial. For instance, the mass spectra analysis of heterocycles, including molecules with a similar structure, helps in understanding the primary fragmentation laws and can guide the identification of these molecules in complex mixtures (Klyba et al., 2010).

properties

IUPAC Name

N,1-dimethyl-6-methylsulfanyl-3,5-dinitro-4H-pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O4S/c1-9-7-5(11(13)14)4-6(12(15)16)8(17-3)10(7)2/h9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTZDSRJVAYDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(CC(=C(N1C)SC)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701163771
Record name 1,4-Dihydro-N,1-dimethyl-6-(methylthio)-3,5-dinitro-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-dimethyl-6-(methylsulfanyl)-3,5-dinitro-1,4-dihydro-2-pyridinamine

CAS RN

338777-80-3
Record name 1,4-Dihydro-N,1-dimethyl-6-(methylthio)-3,5-dinitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338777-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-N,1-dimethyl-6-(methylthio)-3,5-dinitro-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,1-dimethyl-6-(methylsulfanyl)-3,5-dinitro-1,4-dihydro-2-pyridinamine
Reactant of Route 2
N,1-dimethyl-6-(methylsulfanyl)-3,5-dinitro-1,4-dihydro-2-pyridinamine
Reactant of Route 3
N,1-dimethyl-6-(methylsulfanyl)-3,5-dinitro-1,4-dihydro-2-pyridinamine
Reactant of Route 4
N,1-dimethyl-6-(methylsulfanyl)-3,5-dinitro-1,4-dihydro-2-pyridinamine
Reactant of Route 5
N,1-dimethyl-6-(methylsulfanyl)-3,5-dinitro-1,4-dihydro-2-pyridinamine
Reactant of Route 6
N,1-dimethyl-6-(methylsulfanyl)-3,5-dinitro-1,4-dihydro-2-pyridinamine

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